Amoxicillin trihydrate impurity D
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Overview
Description
Amoxicillin trihydrate impurity D is a byproduct or degradation product associated with the antibiotic amoxicillin trihydrate. Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. The presence of impurities like impurity D is crucial to monitor due to their potential toxic effects on humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amoxicillin trihydrate impurity D is typically formed during the synthesis of amoxicillin trihydrate. The synthesis involves the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, using an enamine intermediate compound . The reaction conditions, such as pH, temperature, and solvents, play a significant role in the formation of impurity D.
Industrial Production Methods
In industrial settings, the production of amoxicillin trihydrate involves large-scale fermentation and chemical synthesis processes. The purification of amoxicillin trihydrate to remove impurities like impurity D is achieved through repeated crystallization and washing methods . These methods ensure that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Amoxicillin trihydrate impurity D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving impurity D include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of impurity D depend on the specific reaction conditions. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.
Scientific Research Applications
Amoxicillin trihydrate impurity D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of amoxicillin trihydrate impurity D is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of amoxicillin trihydrate. The molecular targets and pathways involved in the formation and degradation of impurity D are similar to those of amoxicillin, involving interactions with penicillin-binding proteins and bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- Amoxicillin trihydrate impurity A
- Amoxicillin trihydrate impurity B
- Amoxicillin trihydrate impurity C
- Amoxicillin trihydrate impurity E
Uniqueness
Amoxicillin trihydrate impurity D is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, impurity D is formed through the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, resulting in distinct chemical properties . Its presence and concentration in amoxicillin formulations are critical for ensuring the safety and efficacy of the antibiotic.
Properties
Molecular Formula |
C16H25N3O8S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1 |
InChI Key |
MQXQVCLAUDMCEF-LHKJIHSLSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Origin of Product |
United States |
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